molecular formula C18H18ClNO5S B443494 ETHYL 5-ACETYL-2-(5-CHLORO-2-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 5-ACETYL-2-(5-CHLORO-2-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B443494
M. Wt: 395.9g/mol
InChI Key: RNZWNTRWMWELPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-ACETYL-2-(5-CHLORO-2-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, an acetyl group, and a methoxybenzoyl moiety

Preparation Methods

The synthesis of ETHYL 5-ACETYL-2-(5-CHLORO-2-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

ETHYL 5-ACETYL-2-(5-CHLORO-2-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Scientific Research Applications

ETHYL 5-ACETYL-2-(5-CHLORO-2-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-ACETYL-2-(5-CHLORO-2-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death or growth inhibition .

Comparison with Similar Compounds

ETHYL 5-ACETYL-2-(5-CHLORO-2-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H18ClNO5S

Molecular Weight

395.9g/mol

IUPAC Name

ethyl 5-acetyl-2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C18H18ClNO5S/c1-5-25-18(23)14-9(2)15(10(3)21)26-17(14)20-16(22)12-8-11(19)6-7-13(12)24-4/h6-8H,5H2,1-4H3,(H,20,22)

InChI Key

RNZWNTRWMWELPD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=C(C=CC(=C2)Cl)OC

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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